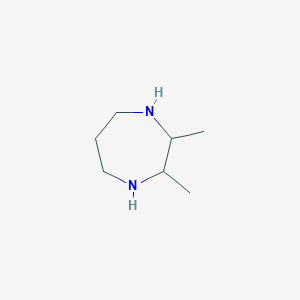
2,3-Dimethyl-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-1,4-diazepane is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4. This compound is part of the diazepane family, which is known for its diverse biological and pharmacological properties. The presence of methyl groups at positions 2 and 3 adds to its unique chemical characteristics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-1,4-diazepane can be achieved through several methods. One common approach involves the cyclization of appropriate diamines with suitable carbonyl compounds. For instance, the reaction of 2,3-dimethyl-1,4-diaminobutane with formaldehyde under acidic conditions can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves continuous flow chemistry techniques. These methods allow for the efficient and scalable synthesis of the compound, ensuring high purity and yield. The use of automated systems and optimized reaction conditions further enhances the production process .
化学反応の分析
Types of Reactions: 2,3-Dimethyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: N-alkyl or N-acyl derivatives.
科学的研究の応用
2,3-Dimethyl-1,4-diazepane has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
作用機序
The mechanism of action of 2,3-Dimethyl-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzyme active sites or receptor proteins, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
類似化合物との比較
1,3-Dimethyl-1,4-diazepane: Similar in structure but with methyl groups at different positions.
1,4-Diazepane: Lacks the methyl groups, resulting in different chemical properties.
2,3-Dimethylpiperazine: A six-membered ring analogue with similar substituents.
Uniqueness: 2,3-Dimethyl-1,4-diazepane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of methyl groups at positions 2 and 3 influences its steric and electronic properties, making it a valuable compound for various applications .
生物活性
2,3-Dimethyl-1,4-diazepane is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a seven-membered diazepane ring with two nitrogen atoms and two methyl groups at the 2 and 3 positions. Its molecular formula is C7H14N2 with a molecular weight of approximately 126.20 g/mol. The presence of these methyl groups influences the compound's chemical behavior and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound can act as a ligand for various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context in which it is studied. Research has indicated that these interactions may lead to various pharmacological effects, including anxiolytic and sedative properties commonly associated with other diazepine derivatives.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Anxiolytic Activity : Similar to other diazepines, it may help reduce anxiety levels by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA_A receptors.
- Sedative Effects : Potentially useful in inducing sedation or sleep due to its interaction with central nervous system (CNS) receptors.
- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial activity against certain bacterial strains .
Case Studies
A series of studies have investigated the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound can inhibit the growth of specific bacterial strains, suggesting potential use as an antimicrobial agent.
- Animal Models : Animal studies have shown that administration of this compound leads to significant reductions in anxiety-like behaviors compared to control groups .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with related compounds. The following table summarizes key characteristics:
| Compound Name | Structure Characteristics | Notable Biological Activity |
|---|---|---|
| 1-Ethyl-1,4-diazepane | Ethyl group at position 1 | Anxiolytic and sedative properties |
| 1,3-Dimethyl-1,4-diazepane | Methyl groups at positions 1 and 3 | Antimicrobial activity |
| This compound | Methyl groups at positions 2 and 3 | Potential anxiolytic and antimicrobial |
Future Directions
Ongoing research aims to elucidate the detailed mechanisms underlying the biological activities of this compound. Investigations into its pharmacokinetics and pharmacodynamics are essential for understanding its therapeutic potential. Moreover, further studies are required to explore its safety profile and efficacy in clinical settings.
特性
分子式 |
C7H16N2 |
|---|---|
分子量 |
128.22 g/mol |
IUPAC名 |
2,3-dimethyl-1,4-diazepane |
InChI |
InChI=1S/C7H16N2/c1-6-7(2)9-5-3-4-8-6/h6-9H,3-5H2,1-2H3 |
InChIキー |
YGLMAAZGANTFFT-UHFFFAOYSA-N |
正規SMILES |
CC1C(NCCCN1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















